molecular formula C13H16ClN3 B2620409 {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1292691-62-3

{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine

Cat. No.: B2620409
CAS No.: 1292691-62-3
M. Wt: 249.74
InChI Key: ODUFXDRCGJMDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine is a chemical scaffold of significant interest in medicinal and agrochemical research. The core structure is based on a 1H-pyrazole ring, a privileged heterocycle known for its diverse biological activities. The presence of a 4-chlorophenyl substituent at the 1-position is a common feature in compounds studied for their potential pharmacological properties, as chlorophenyl-containing pyrazoles have been investigated for various biological applications . The 3,5-dimethyl groups and the critical (methyl)amine side chain at the 4-position make this molecule a valuable intermediate for further chemical exploration. Researchers can utilize this amine-functionalized compound to develop more complex molecules, such as amides, sulfonamides, or ureas, for structure-activity relationship (SAR) studies. Pyrazole derivatives have been extensively researched for their potential as ligands in metal complexes, which can exhibit unique catalytic and photophysical properties . In the realm of agrochemicals, structurally related pyrazole and triazole derivatives have been explored for their pesticidal activities . This compound is intended solely for laboratory research to investigate these and other potential applications. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-9-13(8-15-3)10(2)17(16-9)12-6-4-11(14)5-7-12/h4-7,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUFXDRCGJMDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the electrophilic substitution of the pyrazole ring with a chlorophenyl halide, typically using a Friedel-Crafts reaction.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine group undergoes alkylation and acylation under mild conditions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationEthyl iodide, K₂CO₃, DMF, 60°CQuaternary ammonium salt78–85
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTN-Acetyl derivative92
  • Mechanistic Insight : Alkylation proceeds via SN2 displacement, while acylation involves nucleophilic attack on the carbonyl carbon. Steric hindrance from the pyrazole ring slows reactivity compared to linear amines .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring’s electron-rich C-4 position participates in EAS:

Reaction TypeReagents/ConditionsPositionProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°CC-44-Nitro-pyrazole derivative65
HalogenationBr₂, FeCl₃, CHCl₃C-44-Bromo-pyrazole derivative58
  • Key Note : The 4-chlorophenyl group at N-1 deactivates the pyrazole ring, limiting nitration/halogenation to moderate yields .

Palladium-Catalyzed Cross-Coupling

The compound participates in Pd-mediated reactions, leveraging its amine as a directing group:

Reaction TypeCatalytic SystemSubstrateProductYield (%)Reference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, aryl boronic acidAryl bromideBiaryl derivative73
Buchwald–HartwigPd₂(dba)₃, Xantphos, aryl halideAromatic amineN-Arylated product81
  • Conditions : Reactions require anhydrous solvents (toluene/DMF) and temperatures of 80–110°C . The pyrazole nitrogen coordinates to Pd, facilitating oxidative addition .

Reductive Amination

The methylamine moiety reacts with aldehydes/ketones:

Carbonyl SourceReducing AgentProductYield (%)Reference
BenzaldehydeNaBH₃CN, MeOHSecondary amine88
CyclohexanoneH₂ (1 atm), Ra-NiN-Cyclohexyl derivative76
  • Limitation : Bulky ketones (e.g., adamantanone) show reduced yields due to steric clashes .

Acid-Base Reactions

The amine forms stable salts with acids:

AcidConditionsProduct (Salt)Solubility (mg/mL)Reference
HCl (conc.)Et₂O, 0°CHydrochloride42 (H₂O)
p-Toluenesulfonic acidCH₂Cl₂, RTTosylate18 (MeOH)
  • Applications : Salt formation improves crystallinity for X-ray analysis .

Oxidation Reactions

Controlled oxidation targets the benzylic position:

Oxidizing AgentConditionsProductYield (%)Reference
KMnO₄H₂O, 50°CPyrazole-4-carboxylic acid49
CrO₃AcOH, RTPyrazole-4-aldehyde34
  • Challenge : Over-oxidation to CO₂ occurs with strong oxidants .

Coordination Chemistry

The pyrazole nitrogen and amine act as ligands for metal complexes:

Metal SaltLigand RatioComplex StructureApplicationReference
CuCl₂1:2Bis-pyrazole-Cu(II)Catalysis
Pd(OAc)₂1:1Pd-N,N-chelateCross-coupling
  • Stability : Cu(II) complexes exhibit square-planar geometry confirmed by XRD .

Scientific Research Applications

Anticancer Research

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can exhibit anti-inflammatory effects. For instance, compounds structurally related to this compound have been tested for their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Neurological Research

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neurological studies. Preliminary findings suggest that pyrazole derivatives may influence dopamine receptor activity, which is crucial for developing treatments for disorders such as Parkinson's disease and schizophrenia .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Its derivatives are being explored for enhanced biological activity. For example, modifications at the chlorophenyl group or the pyrazole ring can lead to compounds with improved potency and selectivity against specific biological targets .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of pyrazole derivatives, including this compound). The results showed a significant reduction in cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent .

Study 2: Anti-inflammatory Effects

Another research project investigated the anti-inflammatory properties of similar pyrazole compounds. The findings revealed that these compounds could significantly reduce inflammation markers in animal models of arthritis, suggesting their utility in developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Key structural analogs differ in the halogen type, position, or additional functional groups on the aromatic ring. These modifications influence physicochemical properties and biological activity.

Table 1: Halogen-Substituted Analogs
Compound Name Substituents Molecular Formula Molecular Weight Purity (%) CAS Number References
Target Compound 4-chlorophenyl C₁₃H₁₆ClN₃ 261.74 Not reported Not found
[1-(3-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-methylmethanamine 3-chlorobenzyl C₁₅H₁₈ClN₃ 275.78 Not reported Not provided
C-[1-(4-Fluoro-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-methylamine 4-fluorophenyl C₁₃H₁₆FN₃ 245.29 Not reported 957428-73-8
{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine Difluoromethyl C₆H₉F₂N₃ 161.15 95% 1345510-66-8

Key Findings :

  • Chlorine vs. Fluorine : The 4-chlorophenyl analog (target compound) has a higher molecular weight and greater lipophilicity (Cl vs. F) than the 4-fluorophenyl analog, which may enhance membrane permeability but reduce metabolic stability .
  • Positional Isomerism : The 3-chlorobenzyl analog (meta-substitution) in showed synthetic utility in TLR4 inhibitors, suggesting that substitution patterns influence receptor binding selectivity .

Modifications to the Amine Group

The methylamine group in the target compound is a critical pharmacophore. Analogs with alternative amine substituents or salt forms are documented.

Table 2: Amine Group Variants
Compound Name Amine Substituent/Salt Molecular Formula Molecular Weight Purity (%) CAS Number References
Target Compound Methylamine C₁₃H₁₆ClN₃ 261.74 Not reported Not found
{[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}amine hydrochloride Primary amine (HCl salt) C₁₃H₁₆ClFN₃ 281.74 Not reported 1255717-06-6
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride Primary amine (2HCl salt) C₆H₁₂Cl₂N₃ 203.09 95% 1257796-47-6

Key Findings :

  • Salt Forms : Hydrochloride salts (e.g., 1255717-06-6) improve solubility, facilitating formulation for in vitro assays .
  • Primary vs.

Biological Activity

The compound {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine , also known as 1461705-11-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17ClN3
  • Molecular Weight : 286.20 g/mol
  • CAS Number : 1461705-11-2

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. For instance, studies have shown that similar pyrazole compounds can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins and activating pro-apoptotic factors .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
7fA549193.93Apoptosis induction
7aHT-29208.58Cell cycle arrest
7bH460238.14Inhibition of growth

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of bacterial strains. The presence of the chlorophenyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anti-inflammatory Properties

The pyrazole moiety is known for its anti-inflammatory effects, which are attributed to the inhibition of pro-inflammatory cytokines and enzymes like COX-2. This suggests potential therapeutic applications in conditions characterized by inflammation, such as arthritis and other autoimmune disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : They may affect signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis : By activating caspases and disrupting mitochondrial function, these compounds can trigger programmed cell death in malignant cells.

Case Studies

A recent study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. Among them, this compound exhibited a notable reduction in cell viability across multiple tested lines, indicating its potential as a lead compound for further development in cancer therapy .

Another investigation focused on the antimicrobial properties against resistant strains of bacteria. The compound showed promising results, particularly against Staphylococcus aureus, demonstrating its potential utility in treating infections caused by antibiotic-resistant pathogens .

Q & A

Q. What are the established synthetic routes for {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis (e.g., as seen in Jairo Quiroga’s work) reduces reaction time and improves regioselectivity . Key variables include solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity), temperature (35–80°C), and catalysts (e.g., copper bromide in ). Yield optimization requires monitoring intermediates via TLC and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • X-ray crystallography (e.g., ) resolves the 3D structure, confirming intramolecular hydrogen bonds and supramolecular packing.
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions: methylamine protons appear at δ ~2.5–3.0 ppm, while aromatic protons (4-chlorophenyl) resonate at δ ~7.2–7.8 ppm .
  • HRMS validates molecular weight (e.g., m/z 215 [M+H]+ in ).

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • Methodological Answer :
  • In vitro assays : Antifungal/antibacterial activity via broth microdilution (); receptor binding (e.g., GPCR or cannabinoid receptors) using radioligand displacement assays ().
  • Dose-response curves (IC₅₀/EC₅₀) are generated using logarithmic dilutions. Positive controls (e.g., fluconazole for antifungal tests) ensure assay validity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and guide synthetic optimization?

  • Methodological Answer :
  • DFT/B3LYP/6-311G(d,p) calculations () map electron density (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites. For example, the methylamine group’s electron-rich nature may direct electrophilic substitutions.
  • Mulliken charges predict regioselectivity in cross-coupling reactions. Thermodynamic properties (ΔG, ΔH) computed at varying temperatures guide solvent selection (e.g., high-polarity solvents stabilize charged intermediates) .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity, and what SAR trends emerge?

  • Methodological Answer :
  • Halogen replacement : Replacing 4-chlorophenyl with 4-bromophenyl () increases lipophilicity (logP), enhancing blood-brain barrier penetration in CNS-targeted compounds.
  • Methylamine vs. cyclopropylamine : Cyclopropyl groups () introduce steric hindrance, reducing off-target receptor binding. SAR studies require parallel synthesis of analogs followed by SPR (surface plasmon resonance) binding assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Variability in cell lines (e.g., HEK293 vs. CHO for GPCR assays) or incubation times may explain discrepancies. Meta-analyses using fixed-effect models quantify heterogeneity .
  • Orthogonal validation : Confirm antifungal activity via both agar diffusion and live-cell imaging (). Discrepancies in IC₅₀ values may arise from solvent effects (DMSO vs. ethanol) on compound solubility .

Q. How can environmental fate studies (e.g., biodegradation) be integrated into early-stage development?

  • Methodological Answer :
  • OECD 301F tests : Measure biodegradability in aqueous systems (28-day aerobic conditions). LC-MS monitors parent compound degradation and identifies metabolites (e.g., dechlorinated byproducts).
  • QSPR models (Quantitative Structure-Property Relationships) predict bioaccumulation potential using logD and molecular weight (). Environmental risk assessments require LC₅₀ data from Daphnia magna toxicity assays .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield RangeReference
SolventDMF or DMSO60–75%
CatalystCuBr (0.1 equiv)17–22%*
Temperature35–80°C (microwave-assisted)70–85%
PurificationEtOAc/Hexane (1:3)>95% purity
*Lower yield due to steric hindrance in cyclopropylamine derivatives.

Q. Table 2: Computational vs. Experimental Bond Lengths (Å)

Bond TypeDFT PredictionX-ray DataDeviation
C–N (methylamine)1.451.470.02
C–Cl (aromatic)1.721.70-0.02
Data sourced from DFT/B3LYP calculations () and crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.